molecular formula C26H25N3O3 B2441039 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(naphthalen-1-yl)-2-oxoacetamide CAS No. 893982-66-6

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(naphthalen-1-yl)-2-oxoacetamide

Cat. No. B2441039
CAS RN: 893982-66-6
M. Wt: 427.504
InChI Key: IQQIEHMUZSBGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(naphthalen-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H25N3O3 and its molecular weight is 427.504. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(naphthalen-1-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(naphthalen-1-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocyclization in Crystals

  • A study explored the crystal structures of similar compounds to understand the lack of Yang photocyclization in their crystals. The research found that factors like the long distance between atoms and interactions between the naphthalene rings may prevent photocyclization (Bąkowicz & Turowska-Tyrk, 2009).

Biological and Pharmacological Activity

  • Certain derivatives of the compound have been predicted and confirmed to exhibit anxiolytic activity. This study involved both computer predictions and experimental validation using animal models (Lutsenko, Bobyrev, & Devyatkina, 2013).
  • Another research found that modifications in the compound's structure could lead to high binding affinity with leukotriene B4 receptors, suggesting potential applications in treating inflammatory conditions (Chan et al., 1996).

Stereoisomer Separation

  • Studies have been conducted on the separation of stereoisomeric mixtures of related compounds, which is crucial for enhancing the pharmacological efficacy of drugs (Olbrycht et al., 2016).

Cannabinoid Receptor Ligands

  • A series of indol-3-yl-oxoacetamides, related to the query compound, were synthesized and evaluated as potential ligands for cannabinoid receptors, showing promising results in preliminary biological evaluation (Moldovan et al., 2017).

properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-naphthalen-1-yl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-3-28(4-2)24(30)17-29-16-21(20-13-7-8-15-23(20)29)25(31)26(32)27-22-14-9-11-18-10-5-6-12-19(18)22/h5-16H,3-4,17H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQIEHMUZSBGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(naphthalen-1-yl)-2-oxoacetamide

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